molecular formula C11H19NO3 B1326520 (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate CAS No. 790667-43-5

(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

Numéro de catalogue B1326520
Numéro CAS: 790667-43-5
Poids moléculaire: 213.27 g/mol
Clé InChI: HQMYWQCBINPHBB-MRVPVSSYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate" is a chiral molecule that is relevant in the synthesis of various pharmaceutical intermediates. While the provided papers do not directly discuss this compound, they do provide insights into similar tert-butyl carboxylate derivatives and their synthesis, molecular structure, and chemical reactions, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of tert-butyl carboxylate derivatives often involves asymmetric approaches to ensure the chirality of the final product. For example, the synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for a protein kinase inhibitor, starts from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride and achieves an overall yield of 49% . Similarly, the synthesis of tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, another key intermediate for a Rho–Kinase inhibitor, is achieved through intramolecular cyclization starting from commercially available chiral aminopropanol . These methods suggest potential routes for synthesizing the compound of interest.

Molecular Structure Analysis

X-ray studies of tert-butyl carboxylate derivatives provide insights into their molecular structure. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate exhibits a 4-enol form with an axial orientation of the isobutyl side chain, and its reduction leads to a beta-hydroxylated delta-lactam with a cis configuration of hydroxy and isobutyl groups . This information is valuable for understanding the three-dimensional structure and stereochemistry of similar compounds.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl carboxylate derivatives is highlighted in various reactions. For instance, tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates undergo parallel kinetic resolution to afford cispentacin derivatives with high diastereomeric excess (de) and enantiomeric excess (ee) . Additionally, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives react with L-selectride to yield cis isomers, which can be transformed into trans isomers through the Mitsunobu reaction . These reactions demonstrate the versatility of tert-butyl carboxylate derivatives in stereoselective synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carboxylate derivatives are influenced by their molecular structure. Strong O-H...O=C hydrogen bonds lead to specific molecular packing in crystals, as observed in the crystal structures of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its reduced form . These properties are crucial for the stability and reactivity of the compounds and can be used to predict the behavior of "this compound" in various environments.

Applications De Recherche Scientifique

  • Synthesis of Piperidine Derivatives : This compound is used in synthesizing diverse piperidine derivatives, which are important in various chemical syntheses. For instance, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone can react with BuLi and protected alcohols to form tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These react further to yield N-Boc piperidine derivatives fused with oxygen heterocycles, displaying high stereoselectivity (Moskalenko & Boev, 2014).

  • Intermediate in Synthesis of Protein Tyrosine Kinase Inhibitors : It serves as an important intermediate in the synthesis of protein tyrosine kinase inhibitors, such as CP-690550. An efficient synthesis approach for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate has been developed, highlighting its significance in pharmaceutical chemistry (Chen Xin-zhi, 2011).

  • Stereochemical Studies : The compound is also valuable for stereochemical studies. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives have been used to study stereoselective syntheses, leading to the formation of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (Boev et al., 2015).

  • oxoimidazolidine-1-carboxylate, prepared from L-alanine, have been used as chiral auxiliaries in peptide synthesis. This demonstrates their role in producing enantiomerically pure compounds, a crucial aspect of medicinal chemistry and drug synthesis (Studer, Hintermann, & Seebach, 1995).
  • Key Intermediate in Kinase Inhibitor Synthesis : (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate derivatives like CIS-(3R,4R)-N-(TERT-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine have been used in synthesizing CP-690550, a potent protein kinase inhibitor. The synthesis route is noted for its mild conditions and high yields, suggesting potential industrial applications (Hao et al., 2011).

  • Crystallographic Studies : X-ray crystallographic studies of derivatives like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate have provided insights into molecular packing and hydrogen bonding in crystal structures. This is important for understanding the physical and chemical properties of these compounds (Didierjean et al., 2004).

  • Applications in Organic Synthesis : The compound and its derivatives have been used in various organic synthesis procedures, like the hydroformylation of oxazoline derivatives, indicating its versatility in synthetic organic chemistry (Kollár & Sándor, 1993).

  • characterized using various spectroscopic methods, highlighting their potential for further chemical analysis and applications (Çolak et al., 2021).
  • Involvement in Diels-Alder Reactions : The compound has been used in the preparation and Diels-Alder reaction of a 2-amido substituted furan, demonstrating its role in facilitating complex organic reactions that are foundational in synthetic chemistry (Padwa, Brodney, & Lynch, 2003).

  • Dynamic Kinetic Resolution : Its derivatives have been employed in dynamic kinetic resolutions, an important process in producing enantiomerically pure compounds. This demonstrates its utility in stereoselective synthesis, an essential aspect in the creation of pharmaceuticals (Kubo et al., 1995).

Safety and Hazards

The safety information for “®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate” includes the following hazard statements: H315-H319 . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Propriétés

IUPAC Name

tert-butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMYWQCBINPHBB-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648732
Record name tert-Butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

790667-43-5
Record name tert-Butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 5 mL (49 mMol) 4-methoxypyridine in 200 mL tetrahydrofuran was cooled to −40° C., and then 6.9 mL (55 mMol) phenyl chloroformate were added dropwise. After stirring for 15 minutes, 20 mL (60 mMol) methyl magnesium chloride (3M in tetrahydrofuran) were added dropwise and the reaction mixture was allowed to warm to room temperature. After stirring for 30 minutes, the reaction mixture was cooled to −40° C. and treated with 340 mMol potassium tert-butoxide. The reaction mixture was allowed to warm to room temperature. After stirring for 1 hour, the reaction mixture was cooled to −40° C. and was treated with 200 mL saturated aqueous oxalic acid. The reaction was warmed to 20° C. and allowed to stir for 1 hour. The mixture was extracted 2×200 mL diethyl ether. The combined organic phases were washed sequentially with 4×100 mL 0.5 N sodium hydroxide, 2×100 mL saturated aqueous sodium bicarbonate, 3×100 mL deionized water, and 100 mL saturated aqueous sodium chloride. The remaining organics were dried over magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with hexanes containing 40% ethylacetate. Fractions containing product were combined and concentrated under reduced pressure to provide 4.9 gm (47%) 1-(tert-butoxycarbonyl)-2-methyl-4-oxopiperidine.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
340 mmol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of 4.0 gm (20.28 mMol) 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydropyridin-4-one and 4.21 gm (20.48 mMol) copper(I) bromide-dimethylsulfide complex in 160 mL tetrahydrofuran was cooled to −780C. To this solution was added 7.43 mL (22.31 mMol) methyl magnesium chloride (3.0 M in tetrahydro-furan). After stirring for 1 hour at −78° C. an additional equivalent of methyl magnesium chloride was added and stirring continued for an additional 30 minutes. The reaction mixture was then treated with 10 mL hexamethylphosphoramide followed by the addition of a solution of 15.93 gm (40.56 mMol) 2-[N,N-bis(trifluoromethylsulfonyl)amino]-5-chloropyridine in 50 mL tetrahydrofuran. The reaction mixture was allowed to warm to room temperature and was stirred at room temperature overnight. The reaction mixture was then diluted with 1.5 L diethyl ether and was washed sequentially with 2×500 mL saturated aqueous oxalic acid, 500 mL water, 2×500 mL saturated aqueous sodium bicarbonate, and 500 mL saturated aqueous sodium chloride. The remaining organics were dried over magnesium sulfate and concentrated under reduced pressure. The residue was suspended in hexanes and then filtered. The filtrate was concentrated under reduced pressure and the residue subjected to silica gel chromatography, eluting with a gradient of hexane containing 0-50% ethyl acetate. Fractions containing product were combined and concentrated under reduced pressure to provide 1.92 gm of the title compound as an oil that gradually formed a crystalline mass.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
7.43 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
15.93 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
1.5 L
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
Reactant of Route 3
(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
Reactant of Route 6
(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.